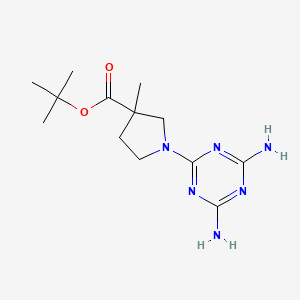
5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide is a chemical compound that is commonly used in scientific research. This compound is also known as CZC-24832 and is a type of pyrazole carboxamide. The compound has a molecular weight of 330.83 g/mol and a molecular formula of C16H20ClN3O.
Mécanisme D'action
The mechanism of action of 5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of a protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in several cellular processes, including cell differentiation, proliferation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide have been studied in several in vitro and in vivo models. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide in lab experiments is its ability to inhibit the activity of GSK-3β. This makes it a useful tool for studying the role of GSK-3β in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
There are several future directions for research involving 5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide. One potential direction is to further explore the therapeutic potential of this compound for the treatment of cancer and neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects in different cell types and concentrations. Finally, future studies could investigate the use of this compound in combination with other therapeutic agents to enhance its efficacy.
Méthodes De Synthèse
The synthesis of 5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide involves several steps. The first step involves the synthesis of 3-chloropyridine-4-carboxylic acid, which is then reacted with ethyl chloroacetate to form ethyl 3-chloropyridine-4-carboxylate. The next step involves the reaction of ethyl 3-chloropyridine-4-carboxylate with 2,3-dimethylpyrazole to form 5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide.
Applications De Recherche Scientifique
5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide has been used in several scientific research studies. This compound has been shown to have potential as a therapeutic agent for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease.
Propriétés
IUPAC Name |
5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-4-18(11-6-5-7-16-8-11)14(20)12-9-17-19(10(2)3)13(12)15/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNMFYLNZUMDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CN=CC=C1)C(=O)C2=C(N(N=C2)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-N-[(1R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436463.png)
![1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B7436478.png)
![1-(3-amino-2-hydroxypropyl)-1-methyl-3-[4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)phenyl]urea](/img/structure/B7436479.png)
![Tert-butyl 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate](/img/structure/B7436481.png)
![N-[4-(carbamoylamino)-3-methoxyphenyl]-3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxamide](/img/structure/B7436497.png)
![(2S,5R)-5-(3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazine-1-carbonyl)oxolane-2-carboxamide](/img/structure/B7436498.png)
![N-(4-chloro-1-methylbenzimidazol-2-yl)-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7436507.png)
![2-N-methyl-2-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436516.png)
![6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B7436528.png)
![Ethyl 2-[1-cyano-2-[3-methyl-4-(trifluoromethoxy)phenyl]-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B7436535.png)

![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[3-fluoro-4-(trifluoromethyl)phenyl]urea](/img/structure/B7436556.png)
![2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B7436561.png)
![N-[2-methoxy-4-(methylcarbamoyl)phenyl]-3-(phenylsulfanylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7436570.png)